L-Leucinamide, L-alanyl-

Übersicht

Beschreibung

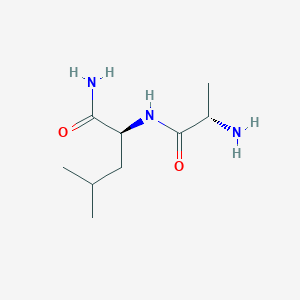

L-Leucinamide, L-alanyl- is an amino acid derived from L-leucine and L-alanine. It is also known as N-[(5-Methylisoxazol-3-yl)carbonyl]alanyl-l-valyl-N~1~-((1R,2Z)-4-(benzyloxy)-4-oxo-1-{[(3R)-2-oxopyrrolidin-3-yl]methyl}but-2-enyl)-L-leucinamide . Its molecular formula is C9H19N3O2 and its molecular weight is 201.27 g/mol.

Synthesis Analysis

The hydrogensquarate [LeuNH2] (HSq) of L-leucinamide has been synthesized and its structure has been determined by single crystal X-ray diffraction . A three-dimensional network is formed by hydrogen bonds with participation of the O=C–NH2 function, the hydrogensquarate ion, and the N+H3 group .Molecular Structure Analysis

The molecular structure of L-Leucinamide, L-alanyl- has been analyzed using X-ray diffraction . The structure is characterized by a three-dimensional network formed by hydrogen bonds . The linear formula of L-Leucinamide, L-alanyl- is (CH3)2CHCH2CH(NH2)CONH2·HCl .Chemical Reactions Analysis

The chemical reactions involving L-Leucinamide, L-alanyl- have been studied using molecular docking experiments . These studies have shown that the active sites in both proteins showed major differences in both shape and size .Physical And Chemical Properties Analysis

The physical and chemical properties of L-Leucinamide, L-alanyl- have been studied using a combination of experimental and theoretical methods . The IR-spectroscopic assignment in the solid phase was obtained by linear-polarized IR-spectroscopy of oriented samples .Wissenschaftliche Forschungsanwendungen

Biomedical Applications

L-Leucinamide, L-alanyl- has shown potential in various biomedical applications. For instance, it has been explored for its anti-proliferative properties against certain cancer cell lines . Additionally, its role in enhancing the anti-urolithiatic potential, which is crucial in treating kidney stone diseases, has been studied . This compound’s therapeutic potential extends to its use in parenteral nutrition, where it can serve as a supplement for patients unable to receive oral feeding .

Pharmacological Significance

In pharmacology, L-Leucinamide, L-alanyl- derivatives have been investigated for their protective effects against tissue injuries . Studies have highlighted its efficacy in alleviating oxidative stress and regulating autophagy, which is particularly beneficial in liver injury treatments . The compound’s ability to modulate inflammatory responses makes it a candidate for further research in drug development for various inflammatory diseases.

Chemical Engineering

The compound’s relevance in chemical engineering is linked to its potential use in process optimization and control. Artificial Neural Networks (ANNs) have been employed to solve complex problems in chemical engineering, and compounds like L-Leucinamide, L-alanyl- could be part of these solutions, especially in biotechnological applications .

Food Science

In food science, L-Leucinamide, L-alanyl- derivatives are used in dietary supplementation due to their high bioavailability and thermal stability . The compound is also utilized in cell culture as a nutrient source, contributing to the growth and maintenance of cells in artificial environments, which is essential for food biotechnology research .

Environmental Science

Research in environmental science has explored the use of L-Leucinamide, L-alanyl- derivatives for in-silico screening against pathogens like SARS-CoV-2 . This highlights the compound’s potential role in developing phytomedicines with dual therapeutic effects, including environmental detoxification and pathogen inhibition.

Medical Research

L-Leucinamide, L-alanyl- has been synthesized and applied in the detection of clinically important microorganisms . Its derivatives have been used as fluorogenic enzyme substrates, aiding in the rapid identification of bacterial strains, which is crucial for timely medical interventions.

Safety and Hazards

Zukünftige Richtungen

Future research could focus on the potential of L-Leucinamide, L-alanyl- and similar compounds in the treatment of diseases such as COVID-19 . The development of new therapeutics to treat the proliferation of SARS-CoV-2 in vitro and in vivo could be a significant contribution to antiviral drug discovery .

Wirkmechanismus

Target of Action

The primary target of the compound L-Leucinamide, L-alanyl- is the main protease (Mpro) of the SARS-CoV-2 virus . This protease is responsible for the replication of the virus and is a key target for antiviral drug development .

Mode of Action

L-Leucinamide, L-alanyl- interacts with its target, the main protease, through molecular docking . The compound binds to the same sites of the main protease of SARS-CoV-2 as the control molecule . This interaction inhibits the function of the protease, thereby preventing the replication of the virus .

Biochemical Pathways

The action of L-Leucinamide, L-alanyl- affects the viral replication pathway of SARS-CoV-2. By inhibiting the main protease, the compound disrupts the replication of the virus, which is a crucial step in the viral life cycle . The downstream effects of this action include a reduction in viral load and potentially a decrease in the severity of the infection .

Pharmacokinetics

It is known that the compound enters metabolic pathways, and its effects are mediated via its metabolic products . Pharmacokinetic factors may play a major role in its mechanism of action and efficacy as a drug

Result of Action

The molecular and cellular effects of L-Leucinamide, L-alanyl-'s action include the inhibition of the main protease of SARS-CoV-2, which leads to a disruption in the replication of the virus . This can result in a reduction in viral load and potentially a decrease in the severity of the infection .

Action Environment

The action, efficacy, and stability of L-Leucinamide, L-alanyl- can be influenced by various environmental factors. These can include the presence of other compounds, the pH of the environment, and the temperature

Eigenschaften

IUPAC Name |

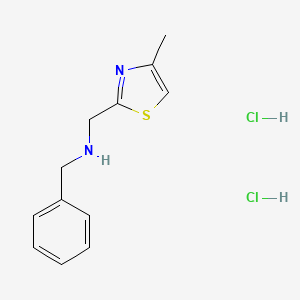

(2S)-2-[[(2S)-2-aminopropanoyl]amino]-4-methylpentanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19N3O2/c1-5(2)4-7(8(11)13)12-9(14)6(3)10/h5-7H,4,10H2,1-3H3,(H2,11,13)(H,12,14)/t6-,7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXGZZYSVTBYGNJ-BQBZGAKWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)N)NC(=O)C(C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801314206 | |

| Record name | L-Alanyl-L-leucinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801314206 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

L-Leucinamide, L-alanyl- | |

CAS RN |

38689-32-6 | |

| Record name | L-Alanyl-L-leucinamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=38689-32-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | L-Alanyl-L-leucinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801314206 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[6-(3-Fluorophenyl)pyridazin-3-yl]piperidin-4-amine](/img/structure/B1396406.png)

![5-(tert-Butyloxycarbonyamino)methyl-3-(4-methoxyphenyl)-[1,2,4]oxadiazole](/img/structure/B1396408.png)

![4-(6-Methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)butanoic acid](/img/structure/B1396412.png)

![2-[(3-Thienylcarbonyl)amino]-1,3-oxazole-4-carboxylic acid](/img/structure/B1396414.png)

![4-Amino-5-[(3-phenylpyrrolidin-1-yl)-methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1396415.png)

![2,4-Dichloro-6-methyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B1396427.png)